tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamatehydrochloride
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Overview
Description
tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamatehydrochloride is an organic compound that belongs to the carbamate family. This compound is known for its unique chemical structure, which includes a tert-butyl group, an amino group, and an oxabicyclo ring. It has been used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamatehydrochloride involves several steps:
Protection of the Amine Group: The amine group in 4-aminobutan-1-ol is protected using tert-butyloxycarbonyl chloride and triethylamine.
Alkylation: The protected amine is then alkylated with 2-bromo-2-methylpropane using sodium hydride as a base.
Ring-Opening: The epoxide in 2,3-epoxybutane is opened with the amine group in the protected intermediate to form the oxabicyclo ring.
Deprotection: The amine group is deprotected using trifluoroacetic acid.
Introduction of the Carbamate Group: The carbamate group is introduced using tert-butyl chloroformate and triethylamine.
Purification: The final product is purified using column chromatography.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamatehydrochloride undergoes various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and protein functions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The compound acts as a reversible inhibitor of enzymes. It binds to the active site of an enzyme, preventing it from carrying out its normal function. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate: This compound has a similar structure but with a different oxabicyclo ring.
Tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate: Another similar compound with an iodomethyl group.
Uniqueness
tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamatehydrochloride is unique due to its specific oxabicyclo ring structure and the presence of both tert-butyl and amino groups. This combination of functional groups gives it distinct chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-[(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-11(2,3)18-10(16)15-8-13-6-4-12(14,5-7-13)9-17-13;/h4-9,14H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJLNAFVQIQATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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